molecular formula C11H21NO2SSi B1407754 (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol CAS No. 1381778-87-5

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Cat. No. B1407754
CAS RN: 1381778-87-5
M. Wt: 259.44 g/mol
InChI Key: OAXYVEHXRZFYSC-UHFFFAOYSA-N
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Description

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C11H21NO2SSi and a molecular weight of 259.44 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol is characterized by a thiazole ring, a hydroxyl group, and a tert-butyldimethylsilyl ether group .

Scientific Research Applications

Archaeological Wood Conservation

The compound has been utilized in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan , which is instrumental in the conservation of archaeological wood. This application is particularly significant for preserving artifacts like the Oseberg ship, where traditional water-based conservation methods are not viable. The TBDMS chitosan is soluble in a mixture of ethyl acetate and toluene, allowing for effective penetration and consolidation of degraded wood without the use of water .

Synthetic Glycobiology

In the realm of synthetic glycobiology, derivatives of tert-butyldimethylsilyl, such as the one , are used as reagents. They can act as both aldol donors and acceptors, facilitating the stereocontrolled production of important sugars like erythrose. This is crucial for understanding and synthesizing complex carbohydrates that play a role in biological processes .

Total Synthesis of Natural Products

This compound is a key reagent in the total synthesis of several natural products with medicinal properties, such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These compounds have applications ranging from antifungal treatments to potential cancer therapies .

Cytotoxic Activity Against Carcinoma

A related compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , which is an intermediate in the synthesis of the natural product jaspine B, has shown cytotoxic activity against several human carcinoma cell lines. The compound could potentially be used in similar research applications, contributing to the development of cancer treatments .

Safety and Hazards

The safety data sheet for (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYVEHXRZFYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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